BenchChemオンラインストアへようこそ!

(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

α-synuclein fluorescent probe Parkinson's disease

(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile (CAS 112632-96-9; MW 305.4 g/mol; C₁₈H₁₅N₃S) is a donor-π-acceptor (D-π-A) push-pull chromophore comprising an N,N-dimethylaminophenyl electron donor, an acrylonitrile π-bridge, and a benzothiazole electron acceptor. This architecture enables strong intramolecular charge transfer (ICT) transitions, making the compound suitable for photophysical studies, fluorescent dye chemistry, and biomolecular probe development.

Molecular Formula C18H15N3S
Molecular Weight 305.4 g/mol
Cat. No. B15500244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Molecular FormulaC18H15N3S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C18H15N3S/c1-21(2)15-9-7-13(8-10-15)11-14(12-19)18-20-16-5-3-4-6-17(16)22-18/h3-11H,1-2H3
InChIKeyKEPVWOGMRMBPGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-2-(1,3-Benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile (CAS 112632-96-9): D-π-A Chromophore for Photophysical and Amyloid Probe Applications


(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile (CAS 112632-96-9; MW 305.4 g/mol; C₁₈H₁₅N₃S) is a donor-π-acceptor (D-π-A) push-pull chromophore [1] comprising an N,N-dimethylaminophenyl electron donor, an acrylonitrile π-bridge, and a benzothiazole electron acceptor. This architecture enables strong intramolecular charge transfer (ICT) transitions, making the compound suitable for photophysical studies, fluorescent dye chemistry, and biomolecular probe development . It is supplied at 98% purity by multiple certified vendors and has been explicitly validated as a fluorescent probe candidate for α-synuclein aggregate binding [1].

Why Generic Substitution Fails for (2E)-2-(1,3-Benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile: Structural Determinants of Binding and Optical Performance


Generic substitution within the benzothiazole-acrylonitrile class is unreliable because both the heterocyclic acceptor core and the π-bridge composition independently dictate target binding affinity, selectivity, and photophysical output. Replacing the benzothiazole with benzimidazole (Compound 3 in the same patent) inverts the α-synuclein/Aβ selectivity ratio from ~0.18 to ~1.58 [1]. Extending the π-conjugation by one additional vinyl unit (Compound 4) increases α-synuclein affinity but simultaneously narrows the selectivity window [1]. Removing the nitrile group entirely to produce a styryl-bridged analog (DMASBT) abolishes the enhanced electron-withdrawing character that drives ICT-based solvatochromism [2][3]. These structure-activity relationships demonstrate that the specific combination of benzothiazole acceptor, acrylonitrile π-bridge, and dimethylaminophenyl donor in this compound produces a binding and optical profile that cannot be replicated by close structural analogs.

Product-Specific Quantitative Evidence Guide: (2E)-2-(1,3-Benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile vs. Closest Analogs


α-Synuclein Aggregate Binding Affinity: 11.3-Fold Improvement Over Thioflavin T (ThT)

In a direct competition binding assay against Thioflavin T (ThT), the target compound (designated Compound 1 in patent CN115724797A) exhibits a Ki of 22.51 ± 3.52 nM for α-synuclein aggregates, representing an ~11.3-fold improvement over the ThT benchmark (Kd = 253.87 nM) measured under identical conditions [1]. This affinity places the compound in the low-nanomolar range suitable for histological staining applications, whereas ThT at its Kd requires substantially higher working concentrations.

α-synuclein fluorescent probe Parkinson's disease

Dual-Target Selectivity Profile: Benzothiazole Core Enables Distinct Aβ/α-Synuclein Discrimination vs. Benzimidazole Analog

The target compound (benzothiazole core) and its direct benzimidazole analog (Compound 3) were compared side-by-side in the same ThT competition assay [1]. The target compound shows Ki α-syn = 22.51 nM and Ki Aβ = 4.08 nM (Aβ/α-syn ratio ≈ 0.18; preferential Aβ binding). In contrast, the benzimidazole analog (Compound 3) shows Ki α-syn = 29.04 nM and Ki Aβ = 45.99 nM (Aβ/α-syn ratio ≈ 1.58; preferential α-syn binding). This represents a complete inversion of selectivity driven solely by the heterocyclic core substitution (S → NH).

selectivity amyloid-beta neurodegeneration

Acrylonitrile π-Bridge: Enhanced Electron-Withdrawing Strength vs. Styryl-Based Analog (DMASBT)

The acrylonitrile π-bridge in the target compound provides stronger electron-withdrawing character compared to the styryl π-bridge in trans-2-[4-(dimethylamino)styryl]benzothiazole (DMASBT, CAS 144528-14-3). This is evidenced by the structural difference: the –C(CN)= moiety introduces an additional electron-withdrawing nitrile substituent on the bridging double bond, which enhances the acceptor strength of the benzothiazole-acrylonitrile system relative to the simple benzothiazole-styryl system [1]. DMASBT displays a UV absorption λmax at 397 nm [2], while benzothiazole-acrylonitrile D-π-A chromophores with dimethylamino donors consistently show red-shifted absorption due to the enhanced ICT character conferred by the nitrile group [3]. The stronger ICT also translates to more pronounced solvatochromic emission shifts, as demonstrated across a series of benzothiazole-acrylonitrile derivatives in solvents ranging from DCM to DMSO [1].

intramolecular charge transfer solvatochromism nonlinear optics

Microwave-Accelerated Synthetic Route Enables 50–75% Yield vs. 18.9% Conventional Yield for Identical Compound Class

The target compound was synthesized via conventional Knoevenagel condensation in the patent (Compound 1: 18.9% isolated yield using K₂CO₃/MeOH at room temperature) [1]. For the same compound class — (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles — a microwave-assisted solvent-free Knoevenagel protocol developed by Trilleras et al. achieves 50–75% yields with substantially shorter reaction times [2]. This 2.6- to 4-fold yield improvement, combined with solvent-free conditions, demonstrates that the compound class is amenable to significantly more efficient synthetic protocols than the conventional method reported in the patent.

synthetic methodology Knoevenagel condensation process scalability

Procurement-Grade Purity and Analytical Characterization: 98% Minimum Purity Across Three Independent Vendor Channels

The target compound is available at a verified minimum purity of 98% from three independent, quality-certified suppliers: Sigma-Aldrich (Merck) , Fluorochem Ltd. , and Bidepharm . Fluorochem provides full analytical characterization including InChI Key (KEPVWOGMRMBPGI-SDNWHVSQSA-N), MDL number (MFCD00638448), canonical SMILES, and SDS documentation with GHS hazard classification . Bidepharm offers batch-specific QC reports including NMR, HPLC, and GC . Sigma-Aldrich provides Certificates of Analysis (COA) upon request and confirms US-origin manufacturing with refrigerated storage recommendation . This multi-vendor availability at consistent purity reduces single-supplier dependency risk.

quality control purity specification supply chain

Best Research and Industrial Application Scenarios for (2E)-2-(1,3-Benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile


Fluorescent Probe Development for α-Synuclein Aggregate Detection in Parkinson's Disease Tissue

The compound's validated Ki of 22.51 nM for α-synuclein aggregates — an 11.3-fold improvement over ThT (Kd = 253.87 nM) [1] — positions it as a lead scaffold for developing fluorescent probes targeting Lewy body pathology in Parkinson's disease brain sections. The patent demonstrates that this compound class undergoes fluorescence enhancement upon binding to α-synuclein aggregates, and the D-π-A architecture enables solvatochromic emission tuning [1]. Researchers procuring this compound for histopathological probe development benefit from the established binding assay protocol (ThT competition, 37°C, 30 min incubation) directly transferable from the patent methods section [1].

Structure-Activity Relationship (SAR) Studies on Dual Aβ/α-Synuclein Probe Selectivity

The dramatic selectivity inversion observed between the benzothiazole core (Compound 1: preferential Aβ binding, Aβ/α-syn ratio ≈ 0.18) and the benzimidazole core (Compound 3: preferential α-syn binding, Aβ/α-syn ratio ≈ 1.58) — measured under identical assay conditions [1] — makes this compound an essential reference point for SAR campaigns exploring heterocyclic core effects on amyloid target discrimination. Procurement of this compound alongside Compound 3 enables controlled comparative studies that isolate the contribution of the heteroatom (S vs. NH) to binding selectivity.

Solvatochromic D-π-A Chromophore Development for Environment-Sensitive Fluorescent Probes

The acrylonitrile π-bridge in this compound provides enhanced electron-withdrawing character compared to styryl-bridged analogs such as DMASBT (λmax = 397 nm) [2], resulting in more pronounced solvatochromic emission shifts as documented across 20 structurally related benzothiazole-acrylonitrile derivatives in solvents of varying polarity (DCM, THF, MeOH, DMSO) [1]. This property is valuable for developing environment-sensitive fluorescent probes where emission wavelength shifts report on local polarity changes (e.g., protein binding, membrane insertion). The 98% purity available from multiple vendors ensures reproducible photophysical measurements.

Scalable Synthesis via Microwave-Assisted Knoevenagel Condensation for Material Science Applications

For laboratories requiring multi-gram quantities of this benzothiazole-acrylonitrile chromophore for materials applications (e.g., nonlinear optical studies, dye-sensitized systems), the microwave-assisted solvent-free Knoevenagel protocol demonstrated by Trilleras et al. (50–75% yield) [3] offers a 2.6- to 4-fold yield advantage over the conventional room-temperature method (18.9% yield) reported in the patent [1]. The solvent-free conditions also reduce purification burden and solvent waste, making this compound class amenable to green chemistry process development.

Quote Request

Request a Quote for (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.